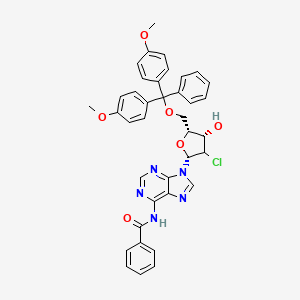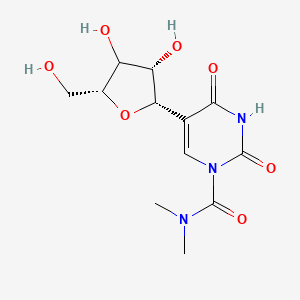![molecular formula C17H16N4O3 B12405844 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For example, o-phenylenediamine can react with formic acid to form benzimidazole.
-
N-Propylation: : The benzimidazole core is then alkylated with a propyl halide (such as propyl bromide) in the presence of a base (such as potassium carbonate) to introduce the propyl group at the nitrogen atom.
-
Nitration: : The aromatic ring of the benzimidazole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
-
Amidation: : The final step involves the formation of the benzamide moiety by reacting the nitrated benzimidazole derivative with a suitable benzoyl chloride in the presence of a base (such as triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
-
Oxidation: : The benzimidazole moiety can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 3-Amino-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the benzimidazole moiety.
Scientific Research Applications
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new therapeutic agents, particularly for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to investigate the role of specific proteins or enzymes in biological systems.
Material Science: Its unique chemical structure can be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole moiety can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzamide: A simpler analog with only a nitro group and a benzamide moiety.
N-Propylbenzimidazole: Lacks the nitro group but contains the propyl and benzimidazole moieties.
3-Amino-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide is unique due to the presence of both the nitro group and the benzimidazole moiety, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |
InChI Key |
JLLIANWHDQWCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)







![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)

